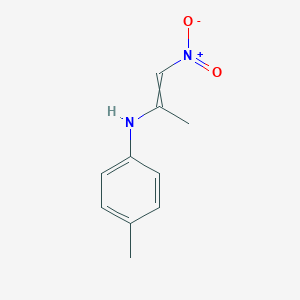
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes a nitro group and a methyl group attached to an aniline ring
Métodos De Preparación
The synthesis of 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline typically involves the reaction of 4-methylaniline with 1-nitroprop-1-en-2-yl derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and aniline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The nitro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted aniline derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and enzymes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
4-Methyl-N-(1-nitroprop-1-en-2-yl)aniline can be compared with other similar compounds, such as:
Phenyl-2-nitropropene: This compound has a similar nitro group and is used in the synthesis of various organic compounds.
N-methyl-4-(prop-2-yn-1-yloxy)aniline: This compound has a similar aniline structure but with different substituents.
(E)-(2-Nitroprop-1-en-1-yl)benzene: This compound has a similar nitropropene structure and is used in various chemical reactions.
Propiedades
Número CAS |
62874-96-8 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-methyl-N-(1-nitroprop-1-en-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O2/c1-8-3-5-10(6-4-8)11-9(2)7-12(13)14/h3-7,11H,1-2H3 |
Clave InChI |
CKGNZMLXSAXOLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



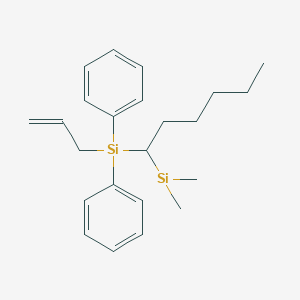
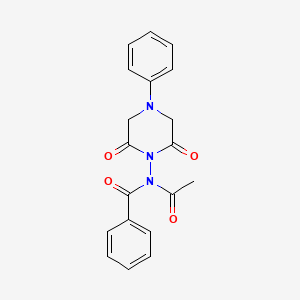
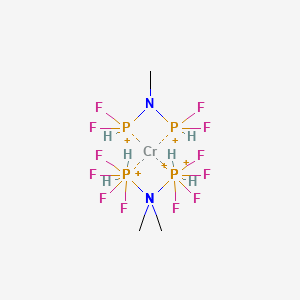
![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
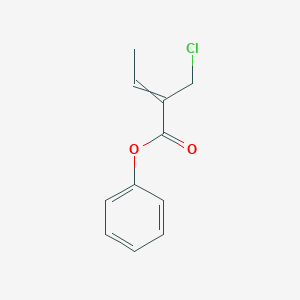
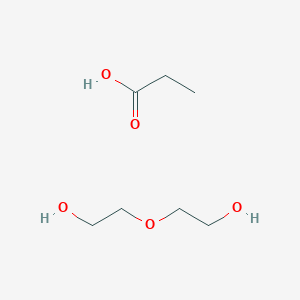
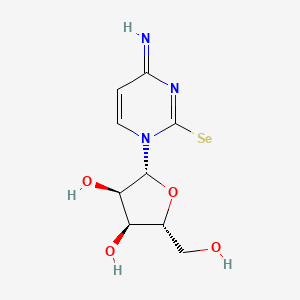


![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
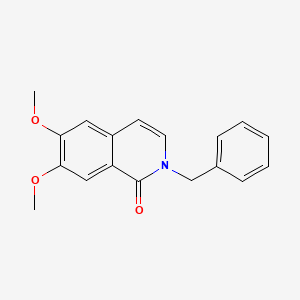
![(Furan-2-yl)[(1E)-3-(tricyclohexyl-lambda~5~-phosphanylidene)triaz-1-en-1-yl]methanone](/img/structure/B14501012.png)
